molecular formula C22H20ClFN2O4 B6455945 ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549049-49-0

ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6455945
CAS No.: 2549049-49-0
M. Wt: 430.9 g/mol
InChI Key: VEHNCOPTIGBSKN-UHFFFAOYSA-N
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Description

The compound is a derivative of quinolone, a class of compounds that are widely used in medicinal chemistry . Quinolones and their derivatives have been reported to have a wide range of therapeutic potential .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters as building blocks . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of quinolone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinolone core, which is a bicyclic system containing two carbonyl groups, one of which is part of a carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the quinolone core and the various substituents. For example, the fluorophenyl group could potentially undergo reactions typical of aromatic halides .

Future Directions

The future research directions for this compound could involve exploring its potential therapeutic uses, given the known medicinal applications of quinolones . Additionally, further studies could be conducted to fully understand its physical and chemical properties.

Properties

IUPAC Name

ethyl 1-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]-7-ethyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4/c1-3-13-5-7-15-19(9-13)26(11-16(21(15)28)22(29)30-4-2)12-20(27)25-18-8-6-14(23)10-17(18)24/h5-11H,3-4,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNCOPTIGBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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